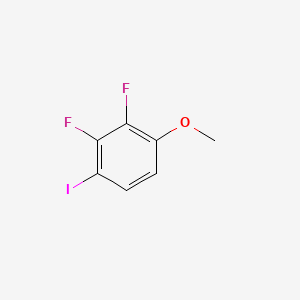![molecular formula C7H9BN2O4 B600140 [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 107337-20-2](/img/structure/B600140.png)
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with the molecular formula C13H19BN2O4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is valuable in various fields, including medicinal chemistry, materials science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid typically involves the reaction of 2-aminopyridine with boronic acid derivatives. One common method is the reaction of 2-aminopyridine with pinacol boronate ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods often use continuous flow reactors to ensure consistent product quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boronic acid group to the aryl or vinyl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid pinacol ester
- 2-Hydroxypyrimidine-5-boronic acid pinacol ester
- 2-Acetamidopyrimidine-5-boronic acid pinacol ester
Uniqueness
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonylamino group enhances its solubility and stability, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
[6-(methoxycarbonylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJOFVINFDIFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)


